molecular formula C17H20FN3O3 B11487122 methyl 4-(4-{[(4-fluorophenyl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)butanoate

methyl 4-(4-{[(4-fluorophenyl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)butanoate

Cat. No.: B11487122
M. Wt: 333.36 g/mol
InChI Key: YJGBCEQWFPAXPG-UHFFFAOYSA-N
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Description

METHYL 4-[4-(4-FLUOROBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]BUTANOATE is a synthetic organic compound with a complex structure It is characterized by the presence of a fluorobenzamido group, a dimethylpyrazolyl moiety, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[4-(4-FLUOROBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]BUTANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Fluorobenzamido Intermediate: This step involves the reaction of 4-fluorobenzoic acid with an amine to form the corresponding amide.

    Synthesis of the Dimethylpyrazolyl Intermediate: This involves the reaction of a suitable precursor with hydrazine and subsequent methylation to introduce the dimethyl groups.

    Coupling Reaction: The fluorobenzamido intermediate is then coupled with the dimethylpyrazolyl intermediate under appropriate conditions to form the desired product.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[4-(4-FLUOROBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]BUTANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atom in the fluorobenzamido group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 4-[4-(4-FLUOROBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]BUTANOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of METHYL 4-[4-(4-FLUOROBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]BUTANOATE involves its interaction with specific molecular targets. The fluorobenzamido group can form hydrogen bonds or hydrophobic interactions with proteins, while the dimethylpyrazolyl moiety can interact with enzyme active sites. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluorobenzoate: A simpler compound with a similar fluorobenzamido group.

    4-(Trifluoromethyl)benzylamine: Contains a trifluoromethyl group instead of a single fluorine atom.

    Methyl 4-(2-bromo-5-fluorobenzamido)butanoate: A related compound with a bromo substituent.

Uniqueness

METHYL 4-[4-(4-FLUOROBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]BUTANOATE is unique due to the combination of its fluorobenzamido and dimethylpyrazolyl groups, which confer specific chemical and biological properties not found in simpler analogs

Properties

Molecular Formula

C17H20FN3O3

Molecular Weight

333.36 g/mol

IUPAC Name

methyl 4-[4-[(4-fluorobenzoyl)amino]-3,5-dimethylpyrazol-1-yl]butanoate

InChI

InChI=1S/C17H20FN3O3/c1-11-16(19-17(23)13-6-8-14(18)9-7-13)12(2)21(20-11)10-4-5-15(22)24-3/h6-9H,4-5,10H2,1-3H3,(H,19,23)

InChI Key

YJGBCEQWFPAXPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)OC)C)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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